molecular formula C13H11BrN2 B2771677 6-bromo-2,3,4,9-tetrahydro-1H-carbazole-1-carbonitrile CAS No. 352025-27-5

6-bromo-2,3,4,9-tetrahydro-1H-carbazole-1-carbonitrile

Cat. No.: B2771677
CAS No.: 352025-27-5
M. Wt: 275.149
InChI Key: NDVVCBGPWQMFDQ-UHFFFAOYSA-N
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Description

6-Bromo-2,3,4,9-tetrahydro-1H-carbazole-1-carbonitrile is a chemical compound with the molecular formula C12H12BrN It is a derivative of carbazole, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-2,3,4,9-tetrahydro-1H-carbazole-1-carbonitrile typically involves the bromination of 2,3,4,9-tetrahydro-1H-carbazole. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction conditions usually involve stirring the mixture at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2,3,4,9-tetrahydro-1H-carbazole-1-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carbazole derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Oxidized carbazole derivatives.

    Reduction: Amino-carbazole derivatives.

    Substitution: Various substituted carbazole derivatives depending on the nucleophile used.

Scientific Research Applications

6-Bromo-2,3,4,9-tetrahydro-1H-carbazole-1-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-bromo-2,3,4,9-tetrahydro-1H-carbazole-1-carbonitrile is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways, similar to other carbazole derivatives. These interactions may involve binding to receptors or enzymes, leading to modulation of biological processes.

Comparison with Similar Compounds

Similar Compounds

    2,3,4,9-Tetrahydro-1H-carbazole: The parent compound without the bromine and nitrile groups.

    6-Bromo-2,3,4,9-tetrahydro-1H-carbazole: Similar structure but lacks the nitrile group.

    2,3,4,9-Tetrahydro-1H-carbazole-1-carbonitrile: Similar structure but lacks the bromine atom.

Uniqueness

6-Bromo-2,3,4,9-tetrahydro-1H-carbazole-1-carbonitrile is unique due to the presence of both the bromine and nitrile groups, which can significantly influence its chemical reactivity and potential applications. The bromine atom can participate in substitution reactions, while the nitrile group can undergo reduction or other transformations, making this compound versatile for various synthetic applications.

Properties

IUPAC Name

6-bromo-2,3,4,9-tetrahydro-1H-carbazole-1-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrN2/c14-9-4-5-12-11(6-9)10-3-1-2-8(7-15)13(10)16-12/h4-6,8,16H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDVVCBGPWQMFDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)C3=C(N2)C=CC(=C3)Br)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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